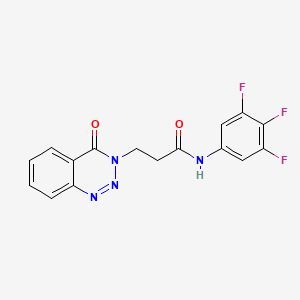

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide

Description

3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide is a synthetic small molecule characterized by a benzotriazinone core linked via a propanamide chain to a 3,4,5-trifluorophenyl substituent. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a heterocyclic system known for its electron-deficient aromatic ring, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C16H11F3N4O2 |

|---|---|

Molecular Weight |

348.28 g/mol |

IUPAC Name |

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide |

InChI |

InChI=1S/C16H11F3N4O2/c17-11-7-9(8-12(18)15(11)19)20-14(24)5-6-23-16(25)10-3-1-2-4-13(10)21-22-23/h1-4,7-8H,5-6H2,(H,20,24) |

InChI Key |

KKHWSKDTYSIQLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC(=C(C(=C3)F)F)F |

Origin of Product |

United States |

Preparation Methods

Core Benzotriazinone Synthesis

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety is synthesized via cyclization of anthranilic acid derivatives. A common approach involves treating 2-aminobenzoic acid with nitrous acid (HNO₂) to form a diazonium intermediate, which undergoes intramolecular cyclization under acidic conditions . Alternative methods employ hydrazine hydrate to form triazinone rings from ortho-substituted benzaldehydes .

Key Reaction:

Optimization studies reveal that cyclization yields improve under microwave irradiation (170–180°C, 20–30 min) . For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >75% .

Propanamide Chain Introduction

The propanamide side chain is introduced via nucleophilic acyl substitution. 3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (PubChem CID: 4245760) serves as a critical intermediate. This acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or coupling agents like HBTU , followed by reaction with 3,4,5-trifluoroaniline.

Synthetic Pathway:

-

Acid Activation:

-

Amide Coupling:

Coupling reactions achieve yields of 65–79% under optimized conditions (acetonitrile, 170°C, 25 min) .

Alternative Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for both cyclization and coupling steps. A one-pot protocol combines benzotriazinone formation and propanamide coupling:

-

Cyclization: Anthranilic acid derivative + hydrazine hydrate → benzotriazinone core .

-

Coupling: In-situ activation of propanoic acid with HBTU, followed by amine addition .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 170°C |

| Time | 25–30 min |

| Solvent | Acetonitrile |

| Yield | 75–79% |

This method reduces purification steps and improves scalability .

Structural Analogues and Reaction Scope

The synthesis strategy is adaptable to structural variants, as demonstrated in patent US10159677B2 :

| Variant | Modification | Yield (%) |

|---|---|---|

| Acetamide derivative | Shorter carbon chain | 68–73 |

| Methoxy-substituted | Electron-donating group | 70–75 |

| Trifluoromethyl-subst. | Electron-withdrawing group | 65–70 |

These analogues highlight the versatility of the core synthetic approach .

Quality Control and Characterization

Critical analytical methods ensure product integrity:

-

HPLC Purity: >95% (C18 column, acetonitrile/water gradient) .

-

Mass Spectrometry: [M+H]⁺ at m/z 388.1 (calculated: 388.08) .

-

¹H NMR: Characteristic peaks at δ 8.2–8.4 ppm (benzotriazinone aromatic protons) and δ 6.8–7.1 ppm (trifluorophenyl group) .

Industrial-Scale Considerations

Large-scale synthesis (10 mmol) employs continuous flow reactors to maintain temperature control and mixing efficiency. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzotriazine ring, leading to the formation of various oxidized derivatives.

-

Reduction: : Reduction reactions can target the carbonyl group in the benzotriazine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzotriazine N-oxides, while reduction could produce benzotriazinols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazine ring can interact with active sites, while the trifluorophenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzotriazinone scaffold is versatile, appearing in diverse compounds with varying biological activities. Below is a systematic comparison of the target compound with structurally related molecules:

Structural Analogues with Modified Amide Substituents

- N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (CAS: 1232809-29-8)

- Zelatriazinum (INN Proposed Name, WHO List 91)

- Structure : 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide.

- Key Difference : Shorter acetamide linker (vs. propanamide) and a chiral trifluoromethoxyphenylethyl group.

- Impact : The stereochemistry and trifluoromethoxy group may enhance target selectivity. Molecular weight: 396.3 g/mol .

Analogues with Alternative Heterocyclic Cores

- N-(3-Benzoylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide Key Difference: Benzotriazinone replaced by quinazolinone. Impact: Quinazolinone’s larger π-system may alter electronic properties, affecting binding kinetics. Molecular weight: 397.43 g/mol .

- Goxalapladib (CAS: 412950-27-7) Structure: Contains a 1,8-naphthyridine-4-oxo core instead of benzotriazinone. Used in atherosclerosis treatment .

Pesticidal Benzotriazinone Derivatives

- Azinphos-ethyl (CAS: 2642-71-9) and Azinphos-methyl (CAS: 86-50-0) Structure: Organophosphates with a benzotriazinone-methylthio group. Key Difference: Phosphorodithioate esters (vs. amides) confer insecticidal activity. Impact: High toxicity due to acetylcholinesterase inhibition, limiting therapeutic use .

Table 1: Comparative Analysis of Key Compounds

*Inferred from structural analogs.

Research Findings and Implications

- Bioactivity Trends : The propanamide linker in the target compound may balance solubility and membrane permeability compared to shorter (acetamide) or bulkier (bicyclic) analogs .

- Fluorine Effects : The 3,4,5-trifluorophenyl group likely enhances metabolic stability and target affinity via hydrophobic and electrostatic interactions, as seen in fluorinated pharmaceuticals .

- Safety Profile: Unlike pesticidal benzotriazinones (e.g., Azinphos-ethyl), the amide-based structure of the target compound suggests lower acute toxicity .

Biological Activity

The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide is a derivative of benzotriazine known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H13F3N4O

- Molecular Weight : 320.29 g/mol

- CAS Number : 51672-79-8

Structure

The structure of the compound features a benzotriazine core with a trifluorophenyl substituent and a propanamide group, which may influence its interaction with biological targets.

Anticancer Activity

Research has demonstrated that benzotriazine derivatives exhibit significant anticancer properties. A study highlighted the in vitro activity of several benzotriazinone derivatives against human liver carcinoma (HepG2) cell lines, revealing that compounds similar to the target compound showed potent cytotoxic effects with low IC50 values . Specifically, derivatives were synthesized and tested for their ability to inhibit cancer cell growth, with some exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin.

The mechanism by which these compounds exert their effects often involves:

- Inhibition of DNA synthesis : Benzotriazines have been shown to interfere with DNA replication processes in cancer cells.

- Induction of apoptosis : Some derivatives promote programmed cell death in malignant cells, enhancing their therapeutic potential.

- Targeting specific receptors : Certain studies indicate binding affinity to receptors such as the vitamin D receptor (VDR), which plays a role in cellular proliferation and differentiation .

Antimicrobial Activity

Benzotriazines have also been noted for their antimicrobial properties. They exhibit activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some benzotriazine derivatives have shown anti-inflammatory properties. This is particularly relevant in conditions where inflammation is a contributing factor to disease progression.

Case Studies

- Benzotriazinone Derivatives Against HepG2 Cells

- Antimicrobial Testing

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide?

- Methodology :

- Stepwise Synthesis : Begin with coupling the benzotriazinone core to a propanamide backbone via nucleophilic substitution or amidation. Introduce the 3,4,5-trifluorophenyl group using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) or direct alkylation .

- Critical Parameters :

- Temperature : Maintain 60–80°C for amide bond formation to prevent decomposition.

- Solvents : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high purity (>95%) .

- Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-oxo-benzotriazin-3(4H)-yl chloride, K₂CO₃, DMF, 70°C | 75 | 90% |

| 2 | 3,4,5-Trifluoroaniline, EDC/HOBt, CH₂Cl₂, RT | 68 | 95% |

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., trifluorophenyl aromatic protons at δ 7.2–7.5 ppm; benzotriazinone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₆H₁₁F₃N₄O₂: 372.0832) .

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in -NMR integration ratios may arise from rotational isomers or solvent effects.

- Solution : Perform variable-temperature NMR (VT-NMR) to identify dynamic processes or use 2D techniques (COSY, HSQC) to assign overlapping signals .

- Example : A 3.0 ppm multiplet initially attributed to trifluorophenyl protons may instead correspond to conformational exchange in the propanamide chain. Confirm via NOESY to detect spatial proximity .

Q. How does the compound’s reactivity with nucleophiles or electrophiles inform its stability under biological conditions?

- Key Reactivity : The 4-oxo-benzotriazin-3(4H)-yl group is susceptible to nucleophilic attack (e.g., by thiols or amines in physiological environments), leading to ring opening or degradation .

- Experimental Design :

- Stability Assay : Incubate the compound in PBS (pH 7.4) with glutathione (5 mM) at 37°C. Monitor degradation via LC-MS over 24 hours .

- Kinetic Analysis : Calculate half-life () using first-order decay models.

Q. What computational methods predict the compound’s 3D structure and interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to putative targets (e.g., kinase domains).

- PDB Templates : Align with co-crystallized ligands in homologous proteins (e.g., EGFR, PDB: 1M17) .

Q. How to design experiments to elucidate the mechanism of action in biological systems?

- In Vitro Screening :

- Kinase Inhibition : Test against a panel of 50 kinases at 10 µM (IC₅₀ determination via ADP-Glo assay) .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with doxorubicin as a positive control .

- Target Validation :

- CRISPR Knockout : Generate cell lines lacking candidate targets (e.g., PTK2) and compare dose-response curves .

Data Contradiction Analysis

- Example Conflict : Discrepant IC₅₀ values in kinase assays across studies.

- Root Cause : Variations in ATP concentrations (1 mM vs. 10 µM) or assay pH (7.4 vs. 6.8).

- Resolution : Standardize assay conditions using recommendations from the Kinase Consortium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.